molecular formula C10H15BrN2O B2687987 4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole CAS No. 1856029-05-4

4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole

Cat. No.: B2687987
CAS No.: 1856029-05-4
M. Wt: 259.147
InChI Key: BSAAYBKAIQRIDS-UHFFFAOYSA-N
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Description

4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromine atom at the 4th position, a cyclopentyl group at the 1st position, and a methoxymethyl group at the 5th position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Cyclopentylation: The cyclopentyl group can be introduced via a nucleophilic substitution reaction using cyclopentyl halide.

    Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl or styrene derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or palladium on carbon.

    Coupling Reactions: Catalysts such as palladium(0) complexes and bases like potassium carbonate.

Major Products

    Substitution Products: 4-substituted derivatives depending on the nucleophile used.

    Oxidation Products: Corresponding oxides or hydroxylated derivatives.

    Reduction Products: Dehalogenated pyrazole derivatives.

    Coupling Products: Biaryl or styrene derivatives.

Scientific Research Applications

4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.

    Industry: Used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The exact pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1-cyclopentyl-5-methoxy-1H-1,2,3-triazole: Similar in structure but contains a triazole ring instead of a pyrazole ring.

    4-bromo-1-cyclopentyl-5-methyl-1H-pyrazole: Similar but lacks the methoxymethyl group.

    4-bromo-1-cyclopentyl-5-(hydroxymethyl)-1H-pyrazole: Similar but contains a hydroxymethyl group instead of a methoxymethyl group.

Uniqueness

4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole is unique due to the specific combination of substituents on the pyrazole ring, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-bromo-1-cyclopentyl-5-(methoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O/c1-14-7-10-9(11)6-12-13(10)8-4-2-3-5-8/h6,8H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAAYBKAIQRIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=NN1C2CCCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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